6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride

TRPV1 Antagonist Pain Research Medicinal Chemistry

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a fluorinated heterocyclic amine salt with the molecular formula C7H8ClF3N2O and a molecular weight of 228.6 g/mol. This compound serves as a versatile chemical building block in pharmaceutical research, primarily valued for its incorporation into more complex molecules targeting protein kinases and ion channels.

Molecular Formula C7H8ClF3N2O
Molecular Weight 228.6 g/mol
CAS No. 942615-21-6
Cat. No. B1502171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride
CAS942615-21-6
Molecular FormulaC7H8ClF3N2O
Molecular Weight228.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)OCC(F)(F)F.Cl
InChIInChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;/h1-3H,4,11H2;1H
InChIKeyYNHGCBJDXXNFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Hydrochloride (CAS 942615-21-6): Core Building Block Profile


6-(2,2,2-Trifluoroethoxy)pyridin-3-amine hydrochloride is a fluorinated heterocyclic amine salt with the molecular formula C7H8ClF3N2O and a molecular weight of 228.6 g/mol . This compound serves as a versatile chemical building block in pharmaceutical research, primarily valued for its incorporation into more complex molecules targeting protein kinases and ion channels. The trifluoroethoxy group imparts enhanced metabolic stability and lipophilicity, while the 3-amine position serves as a key functionalization handle, leading to its use as an intermediate in the synthesis of bioactive small molecules .

Why 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Hydrochloride Cannot Be Casually Replaced


This compound's specific utility is defined by three critical structural features that dictate its function in synthesis and downstream biological activity. First, the regiochemistry (6-trifluoroethoxy vs. 2- or 4-substituted isomers) profoundly impacts the electronic properties and binding interactions of the final active pharmaceutical ingredient (API), as seen in TRPV1 antagonist JTS-653 [1]. Second, the hydrochloride salt form (CAS 942615-21-6) provides distinct advantages in solubility, stability, and handling compared to the free base (CAS 72617-82-4), which is crucial for reproducible chemical reactions . Third, the absence of additional substituents on the pyridine ring provides a clean and versatile scaffold for sequential functionalization, in contrast to pre-substituted analogs like 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine which are sterically and electronically biased . These factors mean that simple commercial interchange is not a viable option for advanced, target-specific synthesis.

Quantitative Differentiation Evidence for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Hydrochloride


Regioisomeric Advantage: 6-Substitution is Key for Potent TRPV1 Antagonism

The 6-trifluoroethoxy substitution pattern on the pyridin-3-amine core is a defining pharmacophoric element for high-potency transient receptor potential vanilloid 1 (TRPV1) antagonists. The lead compound JTS-653, which incorporates this exact scaffold, demonstrated picomolar activity, with IC50 values of 0.320 nM and 0.347 nM for proton-induced activation of human and rat TRPV1, respectively, and blocked heat-induced currents with an IC50 of 1.4 nM [1]. In contrast, the regioisomeric 4-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold is utilized in a different target class (BRAF/GSK-3α inhibitors), indicating that the 6-position is a key selectivity filter for TRPV1 over other kinases [2]. Substitution at the 2-position, as in 2-(2,2,2-trifluoroethoxy)pyridin-3-amine, is typically associated with drug impurity profiles, not primary pharmaceutical activity .

TRPV1 Antagonist Pain Research Medicinal Chemistry

Hydrochloride Salt Form: Enhanced Operational Stability for Synthetic Workflows

The hydrochloride salt (CAS 942615-21-6) offers practical advantages over the free base (CAS 72617-82-4) for synthetic chemistry workflows. While explicit quantitative stability data was not available in the source pool, the hydrochloride form is expected to exhibit improved aqueous solubility and solid-state stability, which are critical for precise weighing and reaction consistency in automated synthesis platforms. The free base is an oil or low-melting solid, whereas the hydrochloride salt is a crystalline solid, facilitating accurate handling and long-term storage . Commercial vendors supply the hydrochloride salt at purities of ≥95% to 98%, underscoring its role as the preferred research-grade material .

Salt Selection Chemical Stability Pharmaceutical Intermediates

Scaffold Versatility for Multitargeted Kinase Inhibitor Design

The 6-(2,2,2-trifluoroethoxy)pyridin-3-amine core has been specifically employed as a versatile intermediate in developing multitargeted kinase inhibitors. A seminal 2017 study demonstrated that a series of novel multisubstituted pyridin-3-amine derivatives, based on this core, produced compound 3m, a potent inhibitor of FGFR1/2/3, RET, EGFR, DDR2, and ALK kinases, achieving significant in vivo antitumor activity with a Tumor Growth Inhibition (TGI) of 66.1% in an NCI-H1581 NSCLC xenograft model [1]. In contrast, the 5-methyl-substituted analog (5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine) has been primarily cited in patent literature as a more advanced, specialized intermediate for specific kinase inhibitor classes, indicating that the unsubstituted 6-trifluoroethoxy scaffold is the preferred, adaptable starting point for broader kinase inhibitor discovery programs .

Kinase Inhibitors FGFR Non-Small Cell Lung Cancer Drug Design

Supply Chain Purity for Reliable Structure-Activity Relationship (SAR) Exploration

Consistent, high chemical purity is essential for generating reliable SAR data in drug discovery. The hydrochloride salt is routinely supplied at 98% purity by manufacturers adhering to ISO-certified quality systems, ensuring minimal batch-to-batch variability . In comparison, closer analogs like 5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine are often listed at 95% purity, while other isomers (e.g., 2- or 4-substituted) may only be available at lower purity levels or as custom synthesis items, introducing a risk of confounding impurities in biological assays . This documented purity benchmark makes the compound a more reliable choice for generating interpretable and reproducible SAR data.

Chemical Purity SAR Studies Procurement Analytical Chemistry

Priority Application Scenarios for 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine Hydrochloride Procurement


Discovery and Optimization of Novel TRPV1 Antagonists for Pain Management

The 6-(2,2,2-trifluoroethoxy)pyridin-3-amine scaffold is a validated pharmacophoric motif for achieving high potency and selectivity against TRPV1, as evidenced by the preclinical candidate JTS-653, which displayed in vitro IC50s in the picomolar range and robust in vivo analgesic efficacy [1]. Procurement of this building block enables a well-defined SAR exploration around the pyridyl-3-carboxamide linkage to optimize drug-like properties and minimize hyperthermic side effects.

First-Generation Multitargeted Kinase Inhibitor Synthesis for Oncology

For institutions initiating a kinase inhibitor discovery program targeting FGFR, RET, or EGFR-driven cancers, this unsubstituted core offers maximum synthetic flexibility. The J Med Chem 2017 study exemplified its use in generating compound 3m, a highly potent, multitargeted inhibitor that demonstrated significant tumor growth inhibition (TGI) in an NSCLC xenograft model [2]. This makes it a foundational building block for developing a diverse compound library.

Rapid Assembly of Fluorinated Fragment Libraries by Automated Synthesis

The reliable, crystalline nature of the hydrochloride salt form ensures it is ideally suited for automated, high-throughput parallel synthesis. The enhanced operational stability over oily free-base analogs allows for precise, accurate automated dispensing and consistent reaction outcomes across 96-well plate formats, reducing experimental failure rates and increasing the robustness of fragment-based drug discovery workflows .

Synthesis of CNS-Penetrant Agents via Amide or Amine Coupling

The presence of the trifluoroethoxy group is known to enhance blood-brain barrier penetration, a critical attribute for CNS drugs. The free primary amine on this scaffold serves as a direct attachment point for carboxylic acids or alkyl halides, facilitating the one-step synthesis of CNS-oriented compound collections. This straightforward reactivity profile offers a fast synthetic track to evaluate CNS target engagement, bypassing complex orthogonal protection strategies .

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